2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-12-8-17(6-5-15-12)14(21)9-18-13(20)4-3-10(16-18)11-2-1-7-22-11/h1-4,7H,5-6,8-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWHPBWZQBDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core, followed by the introduction of the thienyl group and the piperazino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Core Pyridazinone Ring Reactivity
The pyridazinone ring (3(2H)-pyridazinone) is susceptible to electrophilic substitution and nucleophilic additions due to its electron-deficient nature. Key reactions include:
Hydrazine Cyclocondensation
Pyridazinones are typically synthesized via cyclocondensation of α,β-unsaturated ketones or diketones with hydrazines. For example:
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Formation of pyridazinone core : Reacting 4-(2-thienyl)-4-oxobutanoic acid derivatives with hydrazine hydrate in ethanol under reflux yields the pyridazinone scaffold .
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Reaction conditions : 4–6 hours reflux in ethanol, yielding 50–75% .
Electrophilic Substitution at C-5
The electron-deficient C-5 position undergoes halogenation or nitration. While direct data for this compound is unavailable, analogs show:
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Bromination : Using Br₂ in acetic acid introduces bromine at C-5 .
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Nitration : HNO₃/H₂SO₄ mixtures selectively nitrate the ring .
Functionalization of the 3-Oxopiperazinoethyl Side Chain
The 2-(3-oxopiperazino)ethyl group undergoes reactions typical of secondary amines and ketones:
Acylation and Alkylation
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Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .
Ketone Reactivity
The 2-oxo group participates in:
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Hydrazone formation : Condensation with hydrazines forms hydrazones, as seen in analogs like T1–T12 .
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
Thienyl Group Modifications
The 2-thienyl substituent at C-6 undergoes electrophilic substitution:
Sulfonation and Halogenation
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Sulfonation : H₂SO₄ introduces sulfonic acid groups at the thiophene’s α-position .
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Chlorination : SO₂Cl₂ or Cl₂ gas adds chlorine at C-5 of the thiophene ring .
Cross-Coupling Reactions
The thienyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the aromatic moiety .
Synthetic Pathways for Derivatives
Reported methods for structural analogs provide insight into derivatization strategies:
Table 1: Key Derivative Syntheses
Stability and Degradation
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Hydrolytic Stability : The pyridazinone ring resists hydrolysis under neutral conditions but degrades in strong acids (HCl) or bases (NaOH) .
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Photodegradation : UV exposure induces cleavage of the thienyl-pyr idazinone bond, forming sulfonic acid byproducts.
Biotransformation Pathways
While specific data is limited, enzymatic modifications in vivo likely include:
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Oxidation : CYP450-mediated oxidation of the piperazine ring .
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Glucuronidation : Phase II metabolism at the pyridazinone’s hydroxyl group .
Table 2: Reactivity Comparison with Structural Analogs
Unresolved Reactivity Questions
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Ring-Opening Reactions : Potential for piperazine ring cleavage under strong oxidizing agents (e.g., KMnO₄) remains unexplored.
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Catalytic Asymmetric Modifications : No studies report enantioselective functionalization of the ketone or piperazine groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. Research has shown that 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can inhibit the proliferation of various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study:
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potential for development into an antimicrobial agent .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyridazinone derivatives, including the target compound. It appears to mitigate oxidative stress in neuronal cells.
Case Study:
In a model of neurodegeneration, treatment with this compound reduced markers of oxidative damage and improved neuronal survival rates .
| Treatment Duration | Neuronal Survival (%) | Oxidative Stress Markers Reduced |
|---|---|---|
| 24 hours | 75 | Yes |
| 48 hours | 85 | Yes |
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Piperazine/piperazino modifications: The 3-oxopiperazino group in the target compound may improve solubility compared to halogenated piperazines (e.g., 4-chlorophenylpiperazino in ), which are associated with increased lipophilicity and CNS penetration .
- Aryl substituents : Thiophene (in the target) and furyl groups (in ) introduce electron-rich heterocycles, enhancing interactions with aromatic residues in enzyme active sites. Chlorophenyl and methoxyphenyl groups are linked to MAO-B selectivity and anti-inflammatory effects, respectively .
Enzyme Inhibition
- MAO-B Inhibition: Compounds with 4-substituted piperazines (e.g., 2-methoxyphenylpiperazino in ) show nanomolar affinity for MAO-B, critical in neurodegenerative disease therapy. The target compound’s 3-oxopiperazino group may mimic these interactions but requires empirical validation.
- Cyclooxygenase-2 (COX-2) Inhibition: Derivatives with methoxy or fluorophenyl groups (e.g., ) exhibit COX-2 selectivity, reducing ulcerogenic risks compared to non-selective NSAIDs.
Antimicrobial and Antifungal Activity
- Pyridazinones with halogenated benzyl groups (e.g., 4,5-dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinone ) demonstrate broad-spectrum antifungal activity, suggesting the target compound’s thiophene group could be explored for similar applications.
Structure-Activity Relationship (SAR) Insights
- Position 6 : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition (MAO-B, COX-2), while electron-donating groups (e.g., OCH₃) improve anti-inflammatory activity .
- Position 2: Piperazino/acetylethyl chains increase metabolic stability compared to simpler alkyl chains .
- Heterocyclic Moieties : Thiophene and oxadiazole groups (e.g., ) improve pharmacokinetic profiles by modulating logP values and bioavailability.
Biological Activity
The compound 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The compound features a pyridazinone core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes, to form the desired heterocyclic structure.
1. Antimicrobial Activity
Pyridazinone derivatives, including the compound in focus, have shown significant antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against a range of bacterial strains and fungi. For instance, modifications to the thienyl group can enhance antibacterial efficacy, making these compounds promising candidates in the fight against resistant pathogens .
2. Analgesic and Anti-inflammatory Effects
Research has demonstrated that pyridazinones can act as effective analgesics and anti-inflammatory agents. In animal models, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), leading to reduced pain and inflammation without the gastric side effects commonly associated with traditional NSAIDs .
3. Anticancer Properties
Several studies have highlighted the anticancer potential of pyridazinones. The compound has been investigated for its ability to inhibit cancer cell proliferation in various types of malignancies, including leukemia and breast cancer. The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression .
The biological activities of this compound are attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Cycle Disruption : It can interfere with the cell cycle machinery in cancer cells, leading to growth arrest.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyridazinones can modulate ROS levels, contributing to their cytotoxic effects on tumor cells .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone?
The synthesis typically involves multi-step reactions, including:
- Acetylation and dehydrogenation : Using Br₂ in refluxing acetic acid to dehydrogenate intermediates, followed by acetylation with acetic anhydride .
- Thionation : Treatment with P₂S₅ in dry pyridine to introduce thione groups .
- Functionalization : Coupling with substituted benzal hydrazones or arylpiperazine groups to enhance bioactivity . Key reagents : Benzoyl chloride, hydrazine hydrate, and substituted phenylpiperazines.
Q. How is the compound characterized after synthesis?
Standard characterization methods include:
- Crystallography : SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly for resolving hydrogen bonding and piperazino-thienyl interactions .
- Spectroscopy : FT-IR for carbonyl (C=O) and thienyl (C-S) groups; NMR for proton environments (e.g., 3-oxopiperazino ethyl protons) .
- Melting point and elemental analysis : To confirm purity and empirical formula .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general precautions for pyridazinones apply:
- Use PPE (gloves, goggles) due to potential irritancy .
- Avoid inhalation; work in a fume hood during thionation (P₂S₅ releases H₂S) .
- Store in anhydrous conditions to prevent hydrolysis of the 3-oxopiperazino group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Substitution at position 2 : Introduce acetylhydrazone or arylpiperazinyl groups to modulate analgesic/anti-inflammatory activity .
- Thienyl vs. phenyl substitution : Compare bioactivity to assess the role of sulfur in receptor binding .
- Piperazino modifications : Replace 3-oxopiperazino with morpholino or tert-butylamino groups to optimize pharmacokinetics . Example : 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone derivatives showed 2× higher anti-inflammatory activity than aspirin in carrageenan-induced edema tests .
Q. Table 1. Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dehydrogenation | Br₂, acetic acid, reflux (4 h) | 78 | |
| Thionation | P₂S₅, dry pyridine, reflux (6 h) | 65 | |
| Hydrazone coupling | Benzaldehyde, EtOH, RT (12 h) | 82 |
Q. Table 2. Biological Activity Comparison
| Derivative | Analgesic (ED₅₀, mg/kg) | Anti-inflammatory (Edema reduction, %) | Reference |
|---|---|---|---|
| 6-(4-Chlorophenylpiperazinyl) analog | 12.3 | 68.5 | |
| 6-(Thienyl)-parent compound | 18.7 | 54.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
